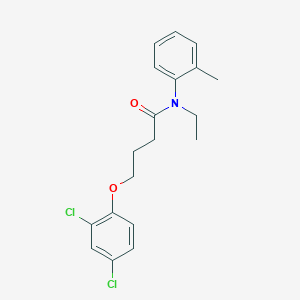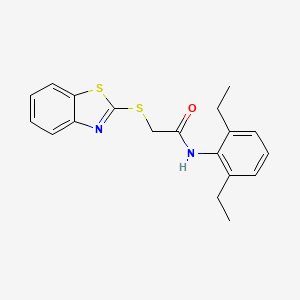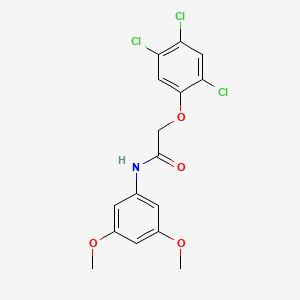
4-(2,4-dichlorophenoxy)-N-ethyl-N-(2-methylphenyl)butanamide
描述
4-(2,4-dichlorophenoxy)-N-ethyl-N-(2-methylphenyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broadleaf weeds by mimicking plant hormones, leading to uncontrolled growth and eventual death of the target plants. This compound is particularly notable for its selective action, affecting broadleaf plants while leaving grasses relatively unharmed.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-ethyl-N-(2-methylphenyl)butanamide typically involves the following steps:
Formation of the phenoxy intermediate: The reaction begins with the chlorination of phenol to produce 2,4-dichlorophenol.
Etherification: The 2,4-dichlorophenol is then reacted with butyric acid or its derivatives to form 4-(2,4-dichlorophenoxy)butanoic acid.
Amidation: The final step involves the reaction of 4-(2,4-dichlorophenoxy)butanoic acid with N-ethyl-N-(2-methylphenyl)amine under suitable conditions to yield the desired butanamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk chlorination: of phenol.
Large-scale etherification: using butyric acid derivatives.
Amidation: in industrial reactors with optimized conditions for yield and purity.
化学反应分析
Types of Reactions
4-(2,4-dichlorophenoxy)-N-ethyl-N-(2-methylphenyl)butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Yields reduced forms of the compound.
Substitution: Results in substituted phenoxy derivatives.
科学研究应用
4-(2,4-dichlorophenoxy)-N-ethyl-N-(2-methylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and environmental impact.
Biology: Investigated for its effects on plant physiology and its potential use in weed management.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals.
作用机制
The compound exerts its effects by mimicking natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This disrupts normal plant development, causing the target weeds to die. The molecular targets include auxin-binding proteins and pathways involved in cell growth regulation.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with comparable properties.
Uniqueness
4-(2,4-dichlorophenoxy)-N-ethyl-N-(2-methylphenyl)butanamide is unique due to its specific structural modifications, which enhance its selectivity and potency compared to other phenoxy herbicides. Its N-ethyl-N-(2-methylphenyl) substitution provides distinct advantages in terms of stability and efficacy.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-ethyl-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c1-3-22(17-8-5-4-7-14(17)2)19(23)9-6-12-24-18-11-10-15(20)13-16(18)21/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALWGZYSLTXDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B4831623.png)


![5-bromo-4-chloro-2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-1,2-dihydro-3H-indol-3-one](/img/structure/B4831659.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4831663.png)


![2-butyryl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4831683.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinyl)benzamide](/img/structure/B4831692.png)
![[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](3-METHYLPIPERIDINO)METHANONE](/img/structure/B4831696.png)

![3-ethyl-5-methyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1,2-oxazole-4-carboxamide](/img/structure/B4831708.png)

